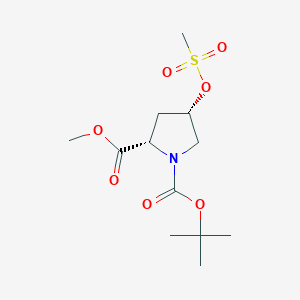

(2S,4S)-1-t-butoxycarbonyl-4-methylsulfonyloxy-2-methoxycarbonylpyrrolidine

Description

This compound is a stereochemically defined pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group at position 1, a methylsulfonyloxy (mesyloxy) group at position 4, and a methoxycarbonyl ester at position 2. The (2S,4S) configuration ensures precise spatial orientation, critical for its role as an intermediate in pharmaceutical synthesis. The Boc group enhances stability during reactions, while the mesyloxy group acts as a superior leaving group, facilitating nucleophilic substitution at C4 . The methoxycarbonyl ester at C2 balances lipophilicity and reactivity, enabling further functionalization.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO7S/c1-12(2,3)19-11(15)13-7-8(20-21(5,16)17)6-9(13)10(14)18-4/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGDJXLJHBZELB-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-t-butoxycarbonyl-4-methylsulfonyloxy-2-methoxycarbonylpyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

Introduction of Functional Groups: The t-butoxycarbonyl group is introduced through a reaction with t-butyl chloroformate. The methylsulfonyloxy group is added via a sulfonylation reaction using methanesulfonyl chloride. The methoxycarbonyl group is incorporated through an esterification reaction with methanol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the specific requirements of each reaction step.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-t-butoxycarbonyl-4-methylsulfonyloxy-2-methoxycarbonylpyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as converting a carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Drug Development

(2S,4S)-1-t-butoxycarbonyl-4-methylsulfonyloxy-2-methoxycarbonylpyrrolidine has been utilized in the development of novel pharmaceuticals. Its structural characteristics allow it to serve as a building block for various biologically active compounds, particularly in the synthesis of peptide-like structures that can mimic natural substrates.

Case Study: Synthesis of Fluoroleucine Derivatives

Research has demonstrated the use of this compound in synthesizing fluoroleucine derivatives, which are crucial for studying protein folding and function. The incorporation of fluorinated amino acids into peptides can significantly alter their biological properties and interactions, making this compound valuable for exploring protein dynamics .

Synthetic Methodologies

The compound is employed in various synthetic methodologies due to its ability to undergo selective reactions. It can act as a precursor to more complex molecules through transformations such as nucleophilic substitutions and coupling reactions.

Example: Synthesis of Sulfonamide Compounds

In one study, this compound was reacted with sodium azide to yield sulfonamide derivatives. This reaction showcases the compound's utility in generating compounds with potential pharmacological activity .

Mechanism of Action

The mechanism of action of (2S,4S)-1-t-butoxycarbonyl-4-methylsulfonyloxy-2-methoxycarbonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups on the compound allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogous pyrrolidine derivatives:

Key Observations:

- C4 Substituents: The methylsulfonyloxy group in the target compound is a superior leaving group compared to phenyl (inert) or phenoxy (moderately reactive) groups in analogs. This enhances its utility in nucleophilic substitution reactions, such as thiol introduction (e.g., synthesis of 4-mercaptopyrrolidines ). Phenoxy and phenyl groups in analogs (e.g., ) impart steric bulk but limit reactivity, making them more suitable for stable intermediates or final products.

C2 Functional Groups :

- The methoxycarbonyl ester in the target compound offers lower acidity (predicted pKa >5) compared to carboxylic acids (pKa ~3.62 in ), favoring solubility in organic solvents. This contrasts with the polar carboxylic acid in analogs, which may require pH adjustment for optimal reactivity .

Biological Activity

(2S,4S)-1-t-butoxycarbonyl-4-methylsulfonyloxy-2-methoxycarbonylpyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₉NO₅S

- Molecular Weight : 323.36 g/mol .

- Structure : The compound features a pyrrolidine core with various functional groups that may contribute to its biological activity.

Research indicates that compounds with similar structures can interact with biological targets such as enzymes and receptors. The presence of the t-butoxycarbonyl and methylsulfonyloxy groups suggests potential interactions with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity.

Biological Activity

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against gram-positive and gram-negative bacteria.

- Anti-inflammatory Effects : Some studies indicate that pyrrolidine derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Cytotoxicity : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may possess anticancer properties.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of various pyrrolidine derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 10 to 50 µg/mL.

Case Study 2: Anti-inflammatory Activity

A research article reported that a related compound inhibited the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages. This suggests that this compound may similarly affect inflammatory pathways.

Case Study 3: Cytotoxicity Testing

Cytotoxic assays conducted on several cancer cell lines revealed that pyrrolidine derivatives could induce apoptosis in a dose-dependent manner. The IC50 values for these compounds ranged from 20 to 100 µM, indicating potential for further development as anticancer agents.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic steps for preparing (2S,4S)-1-t-butoxycarbonyl-4-methylsulfonyloxy-2-methoxycarbonylpyrrolidine?

- Methodological Answer : The synthesis typically begins with L-proline derivatives. Key steps include:

- Boc Protection : Reacting the pyrrolidine nitrogen with tert-butyl chloroformate in dichloromethane under basic conditions (e.g., triethylamine) to introduce the Boc group .

- Esterification : Converting the carboxylic acid to a methyl ester using methanol and catalytic acid (e.g., H₂SO₄) .

- Sulfonylation : Treating the 4-hydroxy intermediate with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane at 0–5°C to install the methylsulfonyloxy group .

- Purification : Isolation via column chromatography (silica gel, ethyl acetate/hexane gradient) and verification by HPLC (>98% purity) .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm regiochemistry. NOESY/ROESY experiments are essential for verifying (2S,4S) stereochemistry by observing spatial proximity between protons .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Chiral columns (e.g., Chiralpak AD-H) can resolve enantiomeric impurities .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical [M+H]⁺ = 378.14 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize diastereomeric excess during sulfonylation?

- Methodological Answer :

- Temperature Control : Conduct the reaction at sub-ambient temperatures (0–5°C) to minimize racemization .

- Solvent Selection : Use anhydrous dichloromethane or acetonitrile to enhance nucleophilicity of the hydroxyl group .

- Catalytic Additives : Add 4-dimethylaminopyridine (DMAP) to accelerate sulfonylation while maintaining stereochemical integrity .

- Monitoring : Track reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and quench immediately upon completion to prevent side reactions .

Q. What strategies resolve contradictory NMR data when assigning stereochemistry?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to clarify coupling patterns in crowded spectral regions .

- Computational Modeling : Compare experimental NOESY data with DFT-calculated structures (e.g., Gaussian 16) to validate spatial arrangements .

- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine) to obtain unambiguous stereochemical assignments .

Q. How does the methylsulfonyloxy group influence reactivity in downstream transformations?

- Methodological Answer :

- Nucleophilic Substitution : The methylsulfonyloxy group acts as a superior leaving group compared to hydroxyl, enabling SN2 reactions with amines or thiols (e.g., in peptide coupling) .

- Stability Studies : Under basic conditions (pH > 9), the group is susceptible to hydrolysis, requiring inert atmospheres (N₂) for storage .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for the Boc protection step?

- Methodological Answer :

- Solvent Polarity : Yields vary with solvent choice (e.g., 85% in dichloromethane vs. 72% in THF) due to differences in Boc group activation .

- Base Selection : Triethylamine gives higher yields (88%) compared to DMAP (75%) but may require longer reaction times .

- Table :

| Solvent | Base | Yield (%) | Reference |

|---|---|---|---|

| DCM | Triethylamine | 85–88 | |

| THF | DMAP | 70–75 |

Q. Why do different studies report conflicting optimal temperatures for esterification?

- Methodological Answer :

- Acid Catalyst : H₂SO₄ requires reflux (65°C), while HCl gas permits room-temperature esterification but risks racemization .

- Substrate Sensitivity : Heat-sensitive intermediates (e.g., Boc-protected amines) necessitate lower temperatures to prevent decomposition .

Methodological Design

Q. What experimental controls are essential when scaling up the synthesis?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or N₂ blankets to prevent moisture ingress during sulfonylation .

- Exothermic Reactions : Employ jacketed reactors with temperature probes for the exothermic Boc protection step .

- By-Product Analysis : Conduct LC-MS to detect and quantify methanesulfonic acid residues, which can complicate purification .

Q. How to design a stability study for this compound under varying pH conditions?

- Methodological Answer :

- Buffer Systems : Prepare solutions in pH 3 (acetate), 7 (phosphate), and 10 (carbonate) buffers.

- Kinetic Sampling : Withdraw aliquots at 0, 24, 48, and 72 hours for HPLC analysis .

- Degradation Products : Identify hydrolyzed derivatives (e.g., 4-hydroxy analog) via HR-MS and NMR .

Advanced Applications

Q. How can this compound serve as an intermediate in protease inhibitor synthesis?

- Methodological Answer :

- Peptide Coupling : React the methyl ester with amino acids using HOBt/EDCI in DMF to form amide bonds .

- Stereochemical Retention : The (2S,4S) configuration aligns with active sites of HIV-1 protease, as shown in molecular docking studies .

- Case Study : Analogous Boc-pyrrolidine derivatives show IC₅₀ values < 100 nM against viral proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.